4-Cyano-2-methoxybenzene-1-sulfonamide

Description

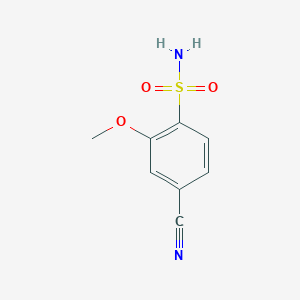

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRSWSGPLOVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use As a Chemical Probe:given Its Straightforward Synthesis and Defined Structure, 4 Cyano 2 Methoxybenzene 1 Sulfonamide Could Be Developed As a Chemical Probe to Investigate the Biological Roles of Specific Enzymes. by Derivatizing the Core Molecule with Tags for Affinity Chromatography or Fluorescence Imaging, Researchers Can Identify Novel Protein Targets, the Discovery of Which Could Form the Basis for Future Patent Applications.

Biochemical and Molecular Mechanisms of Action for 4 Cyano 2 Methoxybenzene 1 Sulfonamide and Its Analogues

Modulation of Cellular Pathways and Signaling Networks

Induction of Oxidative Stress and Associated Pathways, such as Nrf2 and ROS

The functional groups of 4-Cyano-2-methoxybenzene-1-sulfonamide, specifically the cyano (-CN) and sulfonamide (-SO₂NH₂) moieties, are pivotal to its chemical reactivity and its interactions with biological systems. While direct experimental studies on the induction of oxidative stress by this compound are not extensively documented in publicly available research, the known activities of structurally similar sulfonamide derivatives provide a basis for understanding its potential mechanisms of action. These mechanisms are thought to involve the generation of reactive oxygen species (ROS) and the modulation of the Keap1-Nrf2 signaling pathway, a critical cellular defense against oxidative and electrophilic stress.

The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, reactive molecules can modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

Sulfonamide derivatives have been identified as potential activators of the Nrf2 pathway. Their ability to induce this pathway is often linked to their electrophilic nature, which allows them to interact with the cysteine-rich Keap1 protein. The presence of an electron-withdrawing cyano group on the benzene (B151609) ring of this compound is expected to enhance the electrophilicity of the molecule, potentially making it more reactive towards the nucleophilic cysteine residues of Keap1. This interaction could lead to the activation of the Nrf2-mediated antioxidant response.

The generation of ROS is another important aspect of the biochemical activity of some sulfonamide compounds. While ROS are often associated with cellular damage, they also function as signaling molecules that can activate protective pathways like the Nrf2 system. The metabolic activation of certain sulfonamides can lead to the formation of reactive intermediates that contribute to ROS production. For instance, the metabolism of some arylamine-containing drugs, which share structural similarities with certain sulfonamide metabolites, has been shown to generate ROS. However, a direct correlation between ROS generation and the activation of protective pathways is complex and can be cell-type and compound-specific.

The table below summarizes the potential effects of this compound and its analogues on oxidative stress pathways, based on the activities of related compounds.

| Compound Class | Potential Effect on Oxidative Stress Pathways | Key Structural Features |

| Benzenesulfonamide (B165840) Derivatives | Can act as Nrf2 activators through interaction with Keap1. | The sulfonamide moiety and substituents on the benzene ring influence activity. |

| Compounds with Electron-Withdrawing Groups (e.g., Cyano Group) | May exhibit enhanced electrophilicity, leading to increased potential for Keap1 modification and Nrf2 activation. | The presence of groups like -CN can increase the reactivity of the molecule. |

| Aromatic Sulfonamides | Some metabolites may induce the production of Reactive Oxygen Species (ROS). | The aromatic ring and its substituents are key to metabolic activation and ROS generation. |

It is important to note that while the structural features of this compound suggest a potential to modulate oxidative stress pathways, detailed experimental validation is necessary to confirm these activities and to fully understand its biochemical and molecular mechanisms of action.

Patent Landscape and Implications for Future Academic Endeavors in 4 Cyano 2 Methoxybenzene 1 Sulfonamide Research

Overview of Key Patents Involving Sulfonamide Derivatives

The sulfonamide moiety is a well-established pharmacophore, leading to a vast and diverse patent landscape. Historically, patents for sulfonamide derivatives have covered a wide array of therapeutic areas, a trend that continues to this day. Key areas of patent activity for sulfonamide-based compounds include antimicrobial agents, diuretics, anticonvulsants, and more recently, enzyme inhibitors targeting carbonic anhydrases and kinases.

Table 1: Key Therapeutic Areas for Patented Sulfonamide Derivatives

| Therapeutic Area | Key Enzyme/Target Class | Representative Patented Compound Classes |

| Oncology | Carbonic Anhydrases (e.g., CA IX, CA XII), Kinases (e.g., VEGFR, EGFR) | Heterocyclic-substituted benzenesulfonamides, quinazoline-based sulfonamides |

| Ophthalmology (Glaucoma) | Carbonic Anhydrases (e.g., CA II, CA IV) | Thiazole- and thiadiazole-based sulfonamides, dual-tail core sulfonamides |

| Neurological Disorders | Carbonic Anhydrases, other CNS targets | Aromatic and heteroaromatic sulfonamides |

| Inflammatory Diseases | Kinases (e.g., p38), Cyclooxygenase-2 (COX-2) | Diarylheterocyclic sulfonamides |

| Infectious Diseases | Dihydropteroate synthase | Traditional sulfa drugs and their modern derivatives |

Recent patent literature highlights a significant interest in sulfonamides as inhibitors of carbonic anhydrase (CA) for the treatment of glaucoma and cancer. For instance, novel carbonic anhydrase inhibitors with dual-tail sulfonamide cores have been patented for their potent and lasting effects in glaucoma therapy. nih.gov Additionally, 4-anilinoquinazoline-based benzenesulfonamides have been developed and patented as nanomolar inhibitors of various carbonic anhydrase isoforms, demonstrating the ongoing innovation in this area. nih.gov

Analysis of Patent Trends and Novel Claims for Cyano-Methoxy Sulfonamides

While patents specifically claiming 4-Cyano-2-methoxybenzene-1-sulfonamide as a primary active ingredient are not prominent, the combination of cyano and methoxy (B1213986) substituents on a benzene (B151609) ring is a recurring motif in the broader patent landscape, particularly within the realm of kinase inhibitors. The cyano group often serves as a key interaction point with the target protein, while the methoxy group can influence solubility, metabolic stability, and electronic properties of the molecule.

A notable trend is the use of precursors containing the cyano-methoxy phenyl structure in the synthesis of more complex patented molecules. For example, patent application WO2017032673A1 describes a method for the preparation of a complex naphthyridine-3-carboxamide derivative, utilizing 4-cyano-2-methoxytoluene as a starting material. google.com This indicates the industrial relevance of this substitution pattern as a building block for pharmacologically active compounds.

Table 2: Representative Patent Applications Featuring Cyano and Methoxy Phenyl Moieties

| Patent/Application | Therapeutic Target/Area | Role of Cyano-Methoxy Phenyl Moiety |

| WO2017032673A1 | Not specified for the precursor | Starting material for a complex pharmaceutical ingredient. google.com |

| WO2021134004A1 | MALT1 inhibitors for cancer and inflammatory disorders | Part of the claimed chemical space for novel inhibitors. google.com |

| US10266488B2 | 12-lipoxygenase inhibitors | Methoxy-substituted benzylamine (B48309) derivatives of benzenesulfonamide (B165840). google.com |

Strategic Directions for Academic Research Based on Patent Intelligence

The existing patent landscape, while not exhaustively focused on this compound itself, provides clear signposts for future academic research. The under-explored nature of this specific compound within the patent literature presents a significant opportunity for academic laboratories to generate novel intellectual property.

Advanced Research Methodologies and Future Directions in 4 Cyano 2 Methoxybenzene 1 Sulfonamide Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel sulfonamides by enabling rapid prediction of their biological activities and properties. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and their associated biological data to identify key features responsible for therapeutic effects. nih.gov

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. qub.ac.uknih.gov For a compound like 4-Cyano-2-methoxybenzene-1-sulfonamide, a QSAR model would correlate its structural features—such as the cyano and methoxy (B1213986) groups—with its inhibitory activity against specific targets. qub.ac.uk By training algorithms on a library of known sulfonamide inhibitors, researchers can predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. qub.ac.uknih.gov

Generative AI models represent a further leap, capable of designing entirely new molecules from scratch. nih.gov By providing the model with a desired activity profile and constraints based on the this compound scaffold, these algorithms can generate novel structures predicted to have high efficacy and selectivity. nih.gov This approach, combined with automated on-chip synthesis, drastically shortens the design-make-test-analyze cycle, accelerating the discovery of new lead compounds. nih.gov

Table 1: Application of AI/ML in Sulfonamide Derivative Design

| AI/ML Technique | Application in Relation to this compound | Potential Outcome |

|---|---|---|

| QSAR Modeling | Predict inhibitory activity of virtual derivatives based on molecular descriptors. | Prioritization of synthetic targets with high predicted potency. |

| Generative Models | Design novel molecules incorporating the core scaffold with optimized properties. | Discovery of new, patentable chemical entities with improved efficacy. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage deselection of candidates likely to fail in later development phases. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-Throughput Screening (HTS) and combinatorial chemistry are foundational technologies for the rapid discovery and optimization of bioactive compounds derived from the this compound scaffold. nih.gov Combinatorial chemistry allows for the systematic and rapid synthesis of large libraries of related compounds by combining a set of chemical "building blocks" in all possible combinations.

Starting with the this compound core, a combinatorial library can be generated by introducing a variety of substituents at different positions. For instance, different amines could be reacted with the corresponding sulfonyl chloride precursor to create a diverse array of secondary and tertiary sulfonamides.

Once synthesized, these chemical libraries are subjected to HTS, where thousands of compounds can be tested simultaneously for their activity against a specific biological target, such as an enzyme or receptor. nih.gov This process rapidly identifies "hits"—compounds that exhibit a desired biological effect. These hits, all derived from the original this compound structure, provide immediate structure-activity relationship (SAR) data, guiding the next phase of lead optimization.

Advanced Spectroscopic and Structural Biology Techniques for Target Elucidation

Understanding precisely how a molecule like this compound interacts with its biological target is crucial for rational drug design. Advanced spectroscopic and structural biology techniques provide this atomic-level detail.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. rcsb.org For a derivative of this compound, this would involve co-crystallizing the compound with its target protein (e.g., carbonic anhydrase). The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, revealing the precise orientation of the inhibitor within the protein's active site. nih.gov

This structural information is invaluable. It can show, for example, how the sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrase, and how the cyano and methoxy groups form hydrogen bonds or van der Waals interactions with specific amino acid residues. rcsb.orgnih.gov Such insights allow chemists to design more potent and selective inhibitors by modifying the compound to enhance these favorable interactions. While a specific crystal structure for this compound itself may not be publicly available, the Protein Data Bank (PDB) contains numerous examples of similar sulfonamides bound to their targets, providing a blueprint for this type of analysis. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information that is complementary to the static picture from X-ray crystallography. nih.gov NMR can confirm that a compound binds to a target, identify the binding site, and determine the binding affinity. nih.gov

One common NMR technique is Chemical Shift Perturbation (CSP), where a 2D NMR spectrum of the target protein is recorded both in the absence and presence of the ligand. Amino acids at the binding interface will experience changes in their chemical environment upon ligand binding, causing their corresponding signals in the spectrum to shift. By mapping these shifts onto the protein's structure, the binding site can be identified. nih.gov

Furthermore, Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close contact with the protein, a process known as epitope mapping. nih.gov These techniques are particularly useful for characterizing the binding of sulfonamide inhibitors, including those structurally related to this compound, providing dynamic information about the interaction in a solution state. nih.gov

Emerging Concepts in Sulfonamide Chemistry and its Biological Relevance

The field of sulfonamide chemistry is continually evolving, with new synthetic strategies and biological applications expanding the therapeutic potential of this versatile scaffold. researchgate.net Research into this compound and its derivatives is poised to benefit from these emerging trends.

One significant area of development is the creation of "hybrid molecules," where the sulfonamide moiety is combined with another distinct pharmacophore to create a single molecule with dual or synergistic activity. mdpi.commdpi.com For example, a derivative of this compound could be linked to an imidazole (B134444) scaffold to create novel candidates targeting multidrug-resistant bacteria. mdpi.com

Another emerging concept is the targeting of novel enzyme classes. While sulfonamides are famous as carbonic anhydrase inhibitors, their potential to inhibit other enzymes is an active area of research. researchgate.net For instance, benzenesulfonamide (B165840) derivatives are being investigated as inhibitors of carbonic anhydrases from pathogenic bacteria like Vibrio cholerae, presenting a novel approach to antimicrobial therapy. researchgate.net The unique electronic properties conferred by the cyano and methoxy groups on the this compound scaffold make it an attractive starting point for developing inhibitors against these new and challenging biological targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prontosil |

| Sulfanilamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.